molecular formula C6H6F2N2O B13511180 5-(1,1-difluoroethyl)-1H-pyrazole-4-carbaldehyde

5-(1,1-difluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13511180
M. Wt: 160.12 g/mol
InChI Key: OOQXVGFYNYLREV-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoroethyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-difluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,1-difluoroethyl hydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(1,1-Difluoroethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(1,1-Difluoroethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-(1,1-Difluoroethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1-Difluoroethyl)-1H-pyrazole-3-carboxylic acid
  • 1,1-Difluoroethyl-1H-pyrazole
  • 1,1-Difluoroethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-(1,1-Difluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluoroethyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C6H6F2N2O/c1-6(7,8)5-4(3-11)2-9-10-5/h2-3H,1H3,(H,9,10)

InChI Key

OOQXVGFYNYLREV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NN1)C=O)(F)F

Origin of Product

United States

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